

Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-iodofuran

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Compound of Interest		
Compound Name:	3-Bromo-2-iodofuran	
Cat. No.:	B3280750	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3]

2-iodofuran. Dihalogenated heterocycles such as this present a unique opportunity for sequential, site-selective functionalization. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a chemoselective approach. In the case of 3-bromo-2-iodofuran, the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This inherent reactivity difference can be exploited to achieve mono-arylation at the 2-position while preserving the bromo group for subsequent transformations.

This protocol is designed to be a reliable starting point for researchers looking to synthesize 2-aryl-3-bromofurans, which are valuable intermediates in the development of novel chemical entities.



Experimental Protocol

This protocol outlines a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid with **3-bromo-2-iodofuran** at the 2-position.

Materials:

- 3-Bromo-2-iodofuran
- · Arylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane, anhydrous
- · Water, deionized and degassed
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating mantle/oil bath
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add **3-bromo-2-iodofuran** (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
- Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
- The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.



- To the solid mixture, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
- The reaction mixture is then heated to 80 °C with vigorous stirring.
- The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 25 mL).
- The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptanes) to yield the pure 2-aryl-3-bromofuran.

Data Presentation

The following table summarizes the reagents and their respective quantities for a typical reaction on a 1.0 mmol scale.



Reagent/Co mponent	Molecular Weight (g/mol)	Amount (mmol)	Equivalents	Mass/Volum e	Role
3-Bromo-2- iodofuran	274.84	1.0	1.0	274.8 mg	Substrate
Arylboronic acid	Varies	1.1	1.1	Varies	Coupling Partner
Pd(PPh ₃) ₄	1155.56	0.03	0.03	34.7 mg	Catalyst
K ₂ CO ₃	138.21	2.0	2.0	276.4 mg	Base
1,4-Dioxane	-	-	-	8 mL	Solvent
Water	-	-	-	2 mL	Co-solvent

Mandatory Visualization

Caption: Experimental workflow for the selective Suzuki coupling of **3-bromo-2-iodofuran**.

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